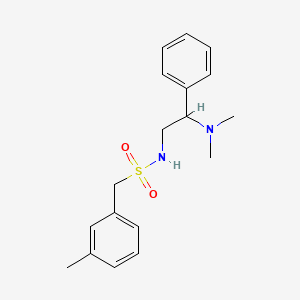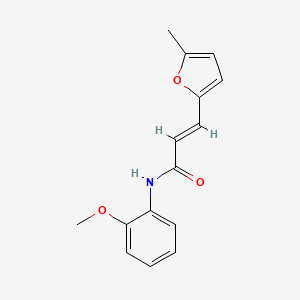![molecular formula C22H26N4O3S2 B2480286 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252850-19-3](/img/structure/B2480286.png)
2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound involves nucleophilic substitution reactions, showcasing a variety of reactions that produce compounds with potential antiproliferative effects against human cancer cell lines (Mallesha et al., 2012). These methods emphasize the versatility and reactivity of the core structure, enabling the creation of compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods, revealing complex interactions within these molecules. For instance, the crystal structure of a related salt highlighted the distorted chair conformation of the piperazine ring, indicating the flexibility and conformational preferences of these molecules (Al-Omary et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound's structural analogs have demonstrated the potential for varied biological activities, including antimicrobial and anticancer properties. The reactions often involve modifications at specific sites of the molecule to enhance activity or modify its properties (Krishnamurthy et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are crucial for their potential application. Studies on related compounds have highlighted the importance of the molecular conformation and substituents on these physical properties, influencing their behavior in biological systems (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are key to understanding the compound's potential use. The synthesis and evaluation of derivatives have shown that modifications to the structure can significantly affect their biological activity, offering insights into the design of more effective compounds (Ammirati et al., 2009).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has indicated that derivatives similar to the mentioned compound have been synthesized and evaluated for their antimicrobial activities. For instance, a study on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which share structural similarities, demonstrated significant antimicrobial activity against various microorganism strains. This suggests potential applications of the compound in developing new antimicrobial agents (L. Yurttaş et al., 2016).
Anticonvulsant Applications
Another promising area of application is in the development of anticonvulsant drugs. A novel anticonvulsant agent, "Epimidin," structurally related to the queried compound, has been identified as a promising new drug candidate. The development and validation of an HPLC method for the determination of related substances in Epimidin highlight its potential in pharmaceutical applications (H. Severina et al., 2021).
Anti-Inflammatory and Analgesic Properties
Compounds with structural similarities have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed high inhibitory activity on cyclooxygenase-2 selectivity, analgesic activity, and anti-inflammatory activity. This suggests that derivatives of the compound could be explored for their potential in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Antiproliferative Effects Against Cancer Cell Lines
Derivatives of the compound have been investigated for their antiproliferative effects against human cancer cell lines. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and showed good activity on various cancer cell lines, indicating potential applications in cancer therapy (L. Mallesha et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with α1-AR could potentially affect these biochemical pathways and their downstream effects.
Propriétés
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-3-9-26-21(28)20-18(8-14-30-20)23-22(26)31-15-19(27)25-12-10-24(11-13-25)16-4-6-17(29-2)7-5-16/h4-8,14H,3,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXOGEMWCCHGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)
![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)


![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)


